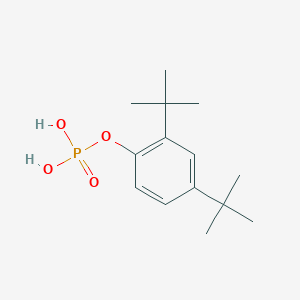

单(2,4-二叔丁基苯基)磷酸酯

描述

Mono(2,4-di-tert-butylphenyl)phosphate is a chemical compound with the molecular formula C14H23O4P . It is available for purchase in quantities such as 10MG .

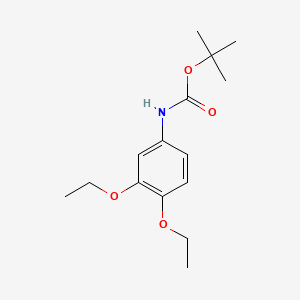

Molecular Structure Analysis

The molecular structure of Mono(2,4-di-tert-butylphenyl)phosphate consists of 14 carbon atoms, 23 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom .Physical and Chemical Properties Analysis

The predicted boiling point of Mono(2,4-di-tert-butylphenyl)phosphate is 390.6±52.0 °C, and its predicted density is 1.147±0.06 g/cm3 . The predicted pKa value is 1.40±0.50 .科学研究应用

1. 聚丙烯薄膜降解和迁移研究

杨等人(2016 年)的一项研究调查了紫外线 (UV) 辐射对 Irgafos 168(三(2,4-二叔丁基苯基)磷酸酯的前体)在聚丙烯薄膜中降解的影响。他们发现由于挤出、储存、紫外线处理和阳光照射,浓度发生了显着影响。迁移研究和毒理学阈值分析表明,由于降解产物的迁移率低,包括三(2,4-二叔丁基苯基)磷酸酯,健康风险最小 (Yang et al., 2016).

2. 环境存在和潜在应用

由玛尔塔·韦尼尔领导的研究在电子废物回收设施、住宅灰尘以及密歇根湖的水和沉积物中发现了三(2,4-二叔丁基苯基)磷酸酯。该化合物可能来自其亚磷酸酯前体的氧化,该前体用于塑料以防止加工和储存过程中的降解。这表明有可能用作电气和电子设备中的阻燃剂或增塑剂 (Kemsley, 2018).

3. 聚丙烯成核剂

徐向兵(2006 年)讨论了由 2,2'-亚甲基双-(4,6-二叔丁基苯基)磷酸酯合成的化合物,从而开发出聚丙烯成核剂 HBP。该剂增强了聚丙烯的弯曲模量、强度、结晶峰温度和热变形温度,同时降低了雾度 (Xu Xiang-bing, 2006).

作用机制

Target of Action

Mono(2,4-di-tert-butylphenyl)phosphate primarily targets the secretory phospholipase A2 (sPLA2) enzyme . sPLA2 plays a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, releasing arachidonic acid and lysophospholipids, which are precursors of potent inflammatory mediators .

Mode of Action

The compound interacts with sPLA2 through molecular docking, effectively inhibiting the enzyme . This interaction results in the suppression of the inflammatory response, as the production of inflammatory mediators is reduced .

Biochemical Pathways

By inhibiting sPLA2, Mono(2,4-di-tert-butylphenyl)phosphate affects the arachidonic acid pathway. This pathway is responsible for the production of eicosanoids, a group of bioactive lipids that include prostaglandins and leukotrienes, which are potent mediators of inflammation . The inhibition of sPLA2 leads to a decrease in eicosanoid production, thereby reducing inflammation .

Pharmacokinetics

Its solubility in dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .

Result of Action

The primary result of Mono(2,4-di-tert-butylphenyl)phosphate’s action is a significant reduction in inflammation. In animal studies, it has been shown to exhibit significant anti-inflammatory activity, reducing paw edema in a carrageenan-induced paw edema model .

生化分析

Biochemical Properties

The pKa value, which indicates the acidity, is predicted to be 1.40±0.50 .

Cellular Effects

Mono(2,4-di-tert-butylphenyl)phosphate has been shown to have detrimental effects on cell growth . In particular, it has been found to inhibit cell growth in several mammalian cell lines . The cellular response to Mono(2,4-di-tert-butylphenyl)phosphate is rapid and results in a significant decrease in mitochondrial membrane potential .

属性

IUPAC Name |

(2,4-ditert-butylphenyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23O4P/c1-13(2,3)10-7-8-12(18-19(15,16)17)11(9-10)14(4,5)6/h7-9H,1-6H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGROEDUAFPSGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

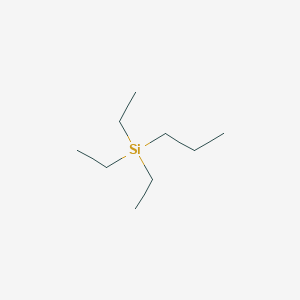

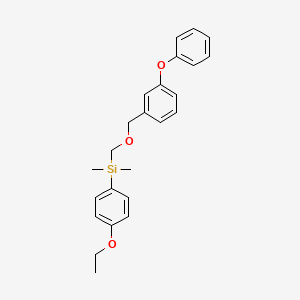

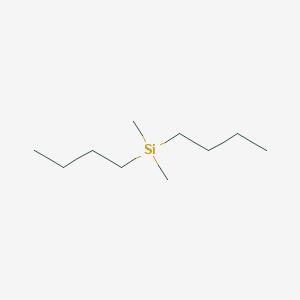

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate](/img/structure/B3059375.png)

![Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3059384.png)

![3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine](/img/structure/B3059389.png)

![Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-](/img/structure/B3059397.png)